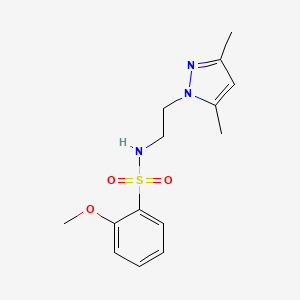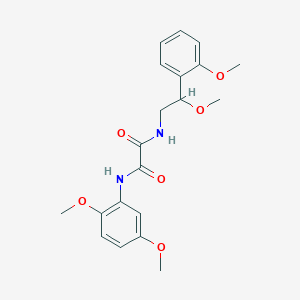
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, also known as DOMOX or 2C-G-5, is a synthetic compound that belongs to the phenethylamine class of psychoactive drugs. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. This compound has gained interest in scientific research due to its potential therapeutic properties and its unique chemical structure.
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of related compounds in creating new chemical entities. This method is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides, highlighting its importance in the synthesis of complex organic molecules (Mamedov et al., 2016).
Understanding Metabolism
The metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds has been extensively studied, identifying cytochrome P450 enzymes as crucial in their metabolic pathways. These studies contribute to our understanding of how such compounds are processed in biological systems, offering insights that could be relevant for the development of new drugs (Nielsen et al., 2017).
Material Science Applications
Research has also explored the polymerization of related compounds, leading to materials with unique properties such as carbonyl–aromatic π-stacked structures. These findings have implications for developing new materials with potential applications in various industries, from electronics to coatings (Merlani et al., 2015).
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-25-13-9-10-17(27-3)15(11-13)22-20(24)19(23)21-12-18(28-4)14-7-5-6-8-16(14)26-2/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNLMMRSKENEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

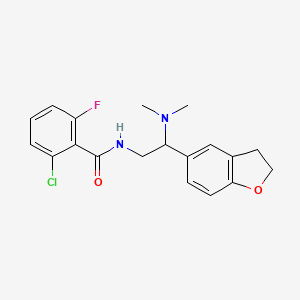
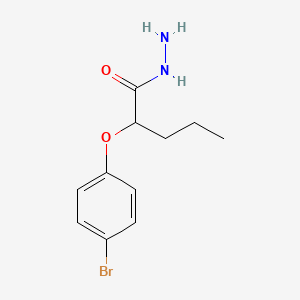
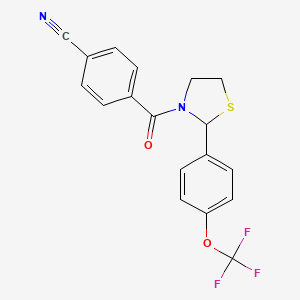

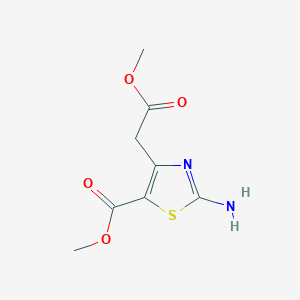
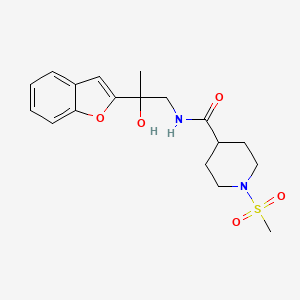

![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
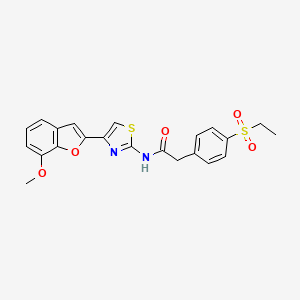
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2375437.png)
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)
